molecular formula C17H19NO4S B6380501 2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261899-07-3

2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%

Cat. No. B6380501
CAS RN: 1261899-07-3
M. Wt: 333.4 g/mol
InChI Key: BGOPUPLNJZANGG-UHFFFAOYSA-N
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Description

2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (also known as 2-M4PPS) is an organic compound composed of carbon, hydrogen, nitrogen, sulfur, and oxygen atoms. It is a white, crystalline solid with a melting point of 131-132 °C and a boiling point of 253 °C. 2-M4PPS is a member of the pyrrolidinylsulfonylphenyl group of compounds, which are used for their pharmacological properties. 2-M4PPS has been studied for its potential use in a variety of scientific applications, such as drug discovery and development, as well as for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-M4PPS is not yet fully understood. It is believed to act as an agonist of the 5-HT2A receptor, which is a serotonin receptor. Activation of this receptor is thought to be responsible for its anticonvulsant and antidepressant properties. It is also believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
2-M4PPS has been shown to have anticonvulsant and antidepressant properties in animal models. It has also been shown to have neuroprotective and antinociceptive effects. Additionally, it has been shown to reduce inflammation and oxidative stress, and to modulate the release of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-M4PPS in laboratory experiments is its high purity level (95%). This allows for more accurate results, as impurities can interfere with the results. Additionally, it is easy to synthesize and is relatively stable in solution. The main limitation of using 2-M4PPS in laboratory experiments is that it has not yet been fully characterized, so its exact mechanism of action is not yet known.

Future Directions

There are several potential future directions for the study of 2-M4PPS. These include further studies on its mechanism of action, its potential use in the treatment of depression and anxiety, and its potential use in the treatment of neurological disorders such as epilepsy and Parkinson’s disease. Additionally, further studies could be conducted on its potential use in drug discovery and development, as well as its biochemical and physiological effects. Finally, further research could be conducted on its potential use in the treatment of inflammation and oxidative stress.

Synthesis Methods

2-M4PPS can be synthesized by reacting a pyrrolidine with a sulfonyl halide in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon. The reaction is then quenched with aqueous acid and the product is extracted with an organic solvent. The product can then be purified by recrystallization or chromatography.

Scientific Research Applications

2-M4PPS has been studied for its potential use in drug discovery and development, as well as for its biochemical and physiological effects. It has been shown to have anticonvulsant and antidepressant properties in animal models, and it has been studied for its potential use in the treatment of depression and anxiety. Additionally, it has been studied for its potential use in the treatment of epilepsy, Parkinson’s disease, and other neurological disorders.

properties

IUPAC Name

2-methoxy-4-(4-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-22-17-12-14(6-9-16(17)19)13-4-7-15(8-5-13)23(20,21)18-10-2-3-11-18/h4-9,12,19H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOPUPLNJZANGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685808
Record name 3-Methoxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol

CAS RN

1261899-07-3
Record name 3-Methoxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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